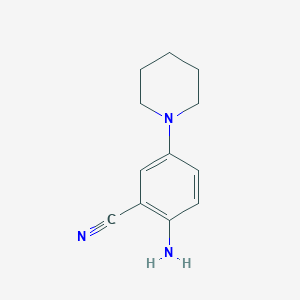
2-Amino-5-(piperidin-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C12H15N3. It is a derivative of benzonitrile, where the amino group is positioned at the second carbon and the piperidinyl group is attached to the fifth carbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(piperidin-1-yl)benzonitrile typically involves the reaction of 2,5-dichlorobenzonitrile with piperidine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(piperidin-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5-(piperidin-1-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The amino and piperidinyl groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzyme activities and receptor interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-(morpholin-4-yl)benzonitrile
- 2-Amino-5-(pyrrolidin-1-yl)benzonitrile
- 2-Amino-5-(piperazin-1-yl)benzonitrile
Uniqueness
2-Amino-5-(piperidin-1-yl)benzonitrile is unique due to the presence of the piperidinyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .
Propriétés
Numéro CAS |
13514-93-7 |
|---|---|
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
2-amino-5-piperidin-1-ylbenzonitrile |
InChI |
InChI=1S/C12H15N3/c13-9-10-8-11(4-5-12(10)14)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Clé InChI |
PFVGLFKHQGRTRA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2=CC(=C(C=C2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Imidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13880865.png)
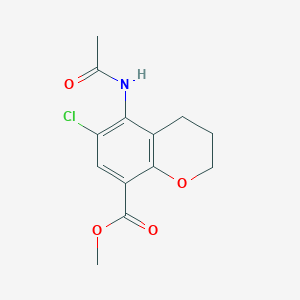
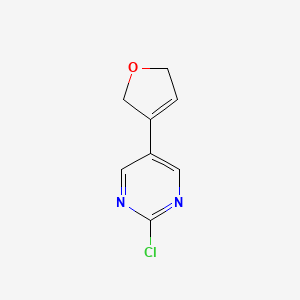
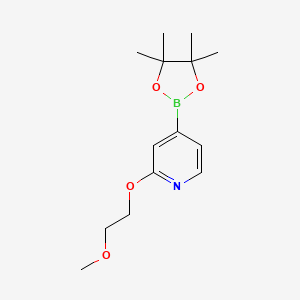
![1-[4-[5-Chloro-2-(piperazin-1-ylmethyl)phenyl]piperazin-1-yl]ethan-1-one](/img/structure/B13880888.png)

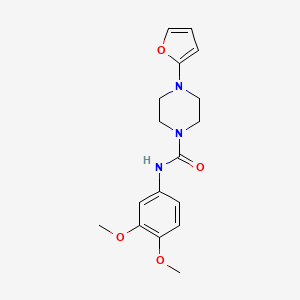
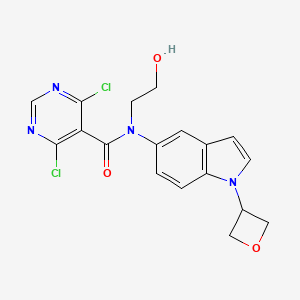



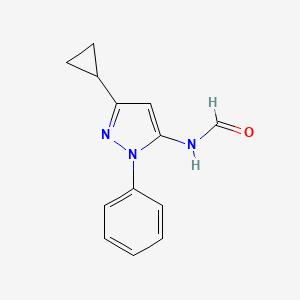
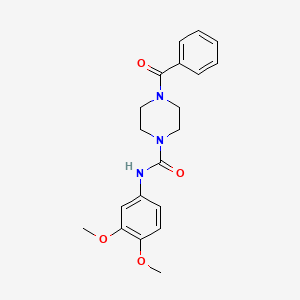
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
